Tert-butyl methyl(2-(methylamino)ethyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-1,2-ethanediamine . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(2-(methylamino)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl methyl(2-(methylamino)ethyl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl methyl(2-(methylamino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl methyl(2-(methylamino)ethyl)carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
Tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS No. 112257-19-9) is a carbamate derivative with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C₉H₁₈N₂O₂
- Molecular Weight : 174.24 g/mol
- InChI Key : GKWGBMHXVRSFRT-UHFFFAOYSA-N
This compound features a tert-butyl group, a methyl group, and a 2-(methylamino)ethyl chain, which contribute to its unique biological activity.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : Similar carbamate compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects .
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission or signal transduction pathways, influencing physiological responses .
Antimicrobial Activity
Research has indicated that carbamate derivatives exhibit antimicrobial properties. For instance, studies on related compounds have shown that they can inhibit the growth of various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects warranting further investigation.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines to assess the safety profile of related carbamate compounds. For example, one study evaluated the cytotoxic effects of similar compounds on cancer cell lines (HepG2 and MCF-7), revealing varying degrees of cytotoxicity depending on the structure and substituents present .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound A | HepG2 | 10 | Moderate cytotoxicity observed |
Compound B | MCF-7 | 5 | High selectivity for cancer cells |
These findings suggest that this compound may also exhibit selective cytotoxicity against certain cancer cell lines, although specific IC50 values remain to be determined.
Pharmacological Applications
Given its structural characteristics, this compound is being explored for several pharmacological applications:
- Neuropharmacology : Due to its potential role as an AChE inhibitor, it may be investigated for therapeutic use in neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Research : The compound's ability to modulate cellular pathways could make it a candidate for further development in cancer therapy, particularly if it demonstrates selective toxicity towards tumor cells without affecting normal cells adversely.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRUHANEXOZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559919 | |
Record name | tert-Butyl methyl[2-(methylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-19-9 | |
Record name | tert-Butyl methyl[2-(methylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL METHYL[2-(METHYLAMINO)ETHYL]CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.